

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoisocytosine

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Compound of Interest

Compound Name: 2-Aminoisocytosine

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Introduction

2-Aminoisocytosine, also known as isocytosine, is a pyrimidine analog and an isomer of the natural nucleobase cytosine. It is of significant interest in the fields of synthetic biology and drug development due to its unique base-pairing properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Aminoisocytosine**, detailed experimental protocols for their determination, and its role in expanded genetic alphabets.

Chemical Structure and Tautomerism

2-Aminoisocytosine (2-amino-4-hydroxypyrimidine) exists as a mixture of tautomers in both solution and the solid state. The two primary tautomers are the 2-amino-4-oxo form and the 2-amino-4-hydroxy form. NMR studies have shown that in the solid state, two tautomers can be present in a 1:1 ratio. In aqueous solution, the keto forms with the proton on either N1 or N3 are in equilibrium.^[1]

Figure 1: Tautomeric forms of **2-Aminoisocytosine**.

Core Physicochemical Properties

The key physicochemical properties of **2-Aminoisocytosine** are summarized in the tables below.

General Properties

Property	Value	Reference(s)
Chemical Name	2-Amino-4(1H)-pyrimidinone	
Synonyms	Isocytosine, 2-Amino-4-hydroxypyrimidine	
CAS Number	108-53-2	
Molecular Formula	C ₄ H ₅ N ₃ O	
Molecular Weight	111.10 g/mol	
Appearance	White to off-white crystalline powder	

Physical Properties

Property	Value	Reference(s)
Melting Point	~275 °C	
Boiling Point	Not available	
Solubility	Soluble in DMSO, DMF, hot water, and acetic acid.	
Dimethylformamide (DMF)	~0.5 mg/mL	
Dimethyl sulfoxide (DMSO)	~2.0 mg/mL	
Phosphate-Buffered Saline (pH 7.2)	~2.0 mg/mL	

Chemical Properties

Property	Value	Reference(s)
pKa (predicted)	9.59	
UV Absorption Maxima (λ_{max})	223 nm, 289 nm	

Spectroscopic Data

UV-Vis Spectroscopy

The UV-Vis spectrum of **2-Aminoisocytosine** exhibits absorption maxima at approximately 223 nm and 289 nm. The exact position and intensity of these peaks are dependent on the solvent and the pH of the solution, due to the tautomeric nature of the molecule and its potential for ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies of **2-Aminoisocytosine** are complicated by the presence of its tautomers. In solution, fast exchange between tautomers may lead to averaged signals. Low-temperature NMR studies in solvents like a mixture of dimethyl ether and deuterated dimethylformamide (DME/DMF-d₇) can resolve the signals of the individual tautomers and their hydrogen-bonded dimers.^{[2][3]}

- ¹H NMR: Expected signals would include those for the vinyl proton (C5-H) and the protons of the amino group and N-H protons of the pyrimidine ring. The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding and tautomeric form.
- ¹³C NMR: Expected signals would correspond to the four carbon atoms of the pyrimidine ring. The chemical shifts of the carbons, especially C2, C4, and C6, will vary depending on the tautomeric form and the solvent environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid **2-Aminoisocytosine** would be expected to show characteristic absorption bands for its functional groups.

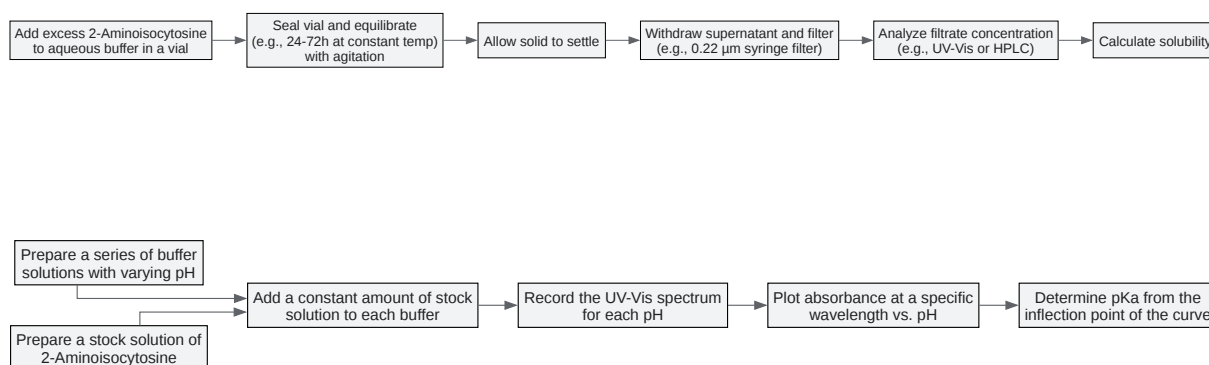
Functional Group	Expected Wavenumber Range (cm ⁻¹)
N-H stretching (amine and amide)	3500 - 3100
C=O stretching (keto form)	1750 - 1650
C=N and C=C stretching (ring)	1650 - 1550
N-H bending (amine)	1650 - 1580
C-N stretching	1350 - 1200

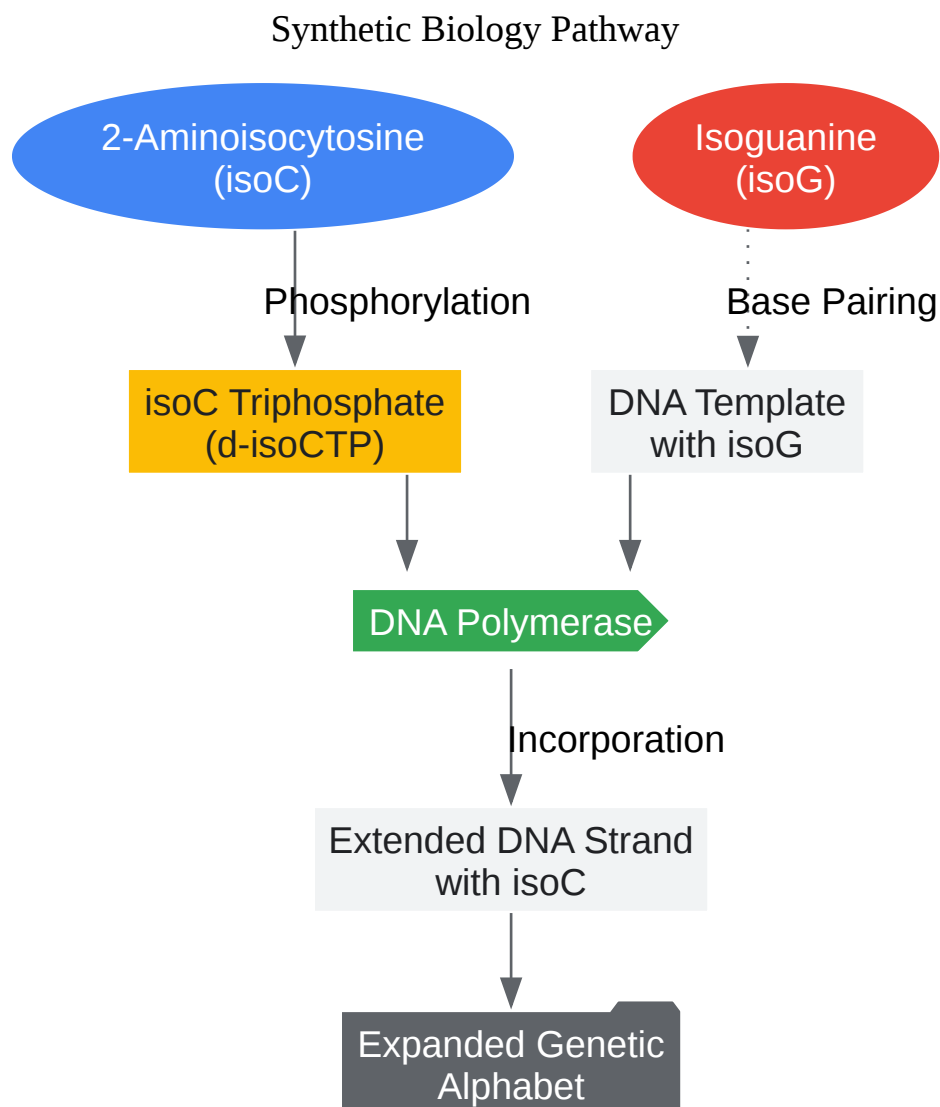
Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of **2-Aminoisocytosine** in an aqueous buffer.

Workflow for Solubility Determination





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